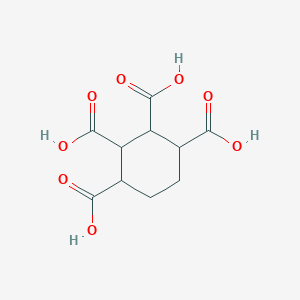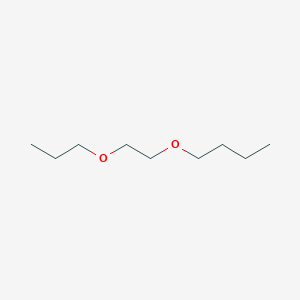
1-(2-Propoxyethoxy)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Propoxyethoxy)butane is an organic compound with the molecular formula C9H20O2. It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. This compound is known for its relatively low boiling point of 184.905°C at 760 mmHg and a density of 0.844 g/cm³ .
Vorbereitungsmethoden
The synthesis of 1-(2-Propoxyethoxy)butane typically involves the reaction of 1-butanol with 2-propoxyethanol under acidic or basic conditions. The reaction can be catalyzed by strong acids like sulfuric acid or strong bases like sodium hydroxide. Industrial production methods often employ continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
1-(2-Propoxyethoxy)butane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2-Propoxyethoxy)butane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of complex ethers and alcohols.
Biology: The compound is utilized in the study of membrane permeability and as a model compound for understanding ether metabolism.
Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to dissolve both hydrophilic and hydrophobic substances.
Industry: It is employed in the production of specialty chemicals, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 1-(2-Propoxyethoxy)butane involves its interaction with cellular membranes, where it can alter membrane fluidity and permeability. This is primarily due to its amphiphilic nature, allowing it to integrate into lipid bilayers. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with various molecular targets .
Vergleich Mit ähnlichen Verbindungen
1-(2-Propoxyethoxy)butane can be compared to other ethers such as:
1-(2-Ethoxyethoxy)butane: Similar in structure but with an ethoxy group instead of a propoxy group, leading to different physical properties and reactivity.
1-(2-Butoxyethoxy)butane: Contains a butoxy group, which affects its solubility and boiling point.
Diethylene glycol dibutyl ether: A more complex ether with two butyl groups, used in different industrial applications
These comparisons highlight the unique properties of this compound, particularly its balance of hydrophilic and hydrophobic characteristics, making it versatile in various applications.
Eigenschaften
CAS-Nummer |
18854-58-5 |
|---|---|
Molekularformel |
C9H20O2 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
1-(2-propoxyethoxy)butane |
InChI |
InChI=1S/C9H20O2/c1-3-5-7-11-9-8-10-6-4-2/h3-9H2,1-2H3 |
InChI-Schlüssel |
ZCBZQEYJWBUONO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



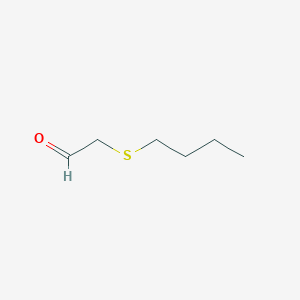

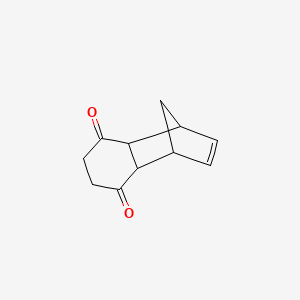
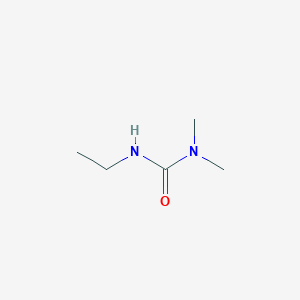
![4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B14719128.png)
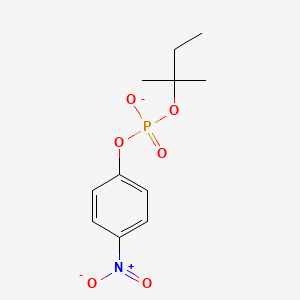
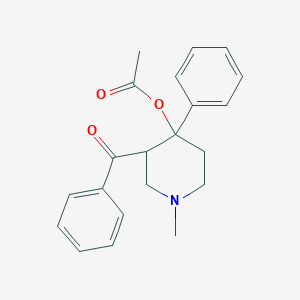
![(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane](/img/structure/B14719148.png)
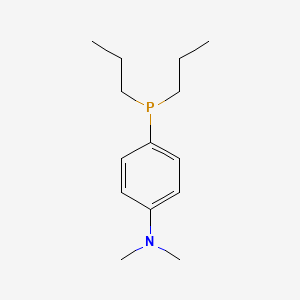
![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)
